Dimethyl 2,7-dimethyloct-4-enedioate
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Overview
Description
Dimethyl 2,7-dimethyloct-4-enedioate is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.285 g/mol It is a dimethyl ester derivative of 2,7-dimethyloct-4-enedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,7-dimethyloct-4-enedioate can be synthesized through several synthetic routes. One common method involves the esterification of 2,7-dimethyloct-4-enedioic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The purity of the final product is ensured through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,7-dimethyloct-4-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 2,7-dimethyloct-4-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2,7-dimethyloct-4-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding diacid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Dimethyl 2,7-dimethyloct-4-enedioate: The compound itself.
2,7-Dimethyl-oct-4-enedioic acid dimethyl ester: A synonym for the compound.
2,7-Dimethyl-4-octenedioic acid, dimethyl ester: Another synonym.
Comparison: this compound is unique due to its specific structural features, such as the presence of two methyl groups and a double bond in the octenedioate backbone.
Properties
Molecular Formula |
C12H20O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dimethyl 2,7-dimethyloct-4-enedioate |
InChI |
InChI=1S/C12H20O4/c1-9(11(13)15-3)7-5-6-8-10(2)12(14)16-4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
BVURTTHGMDWYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CCC(C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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